Lipophilicity and Ionization Versus the 4-Carboxylic Acid Regioisomer
The target compound (4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid) exhibits a calculated LogP of 2.59 [1], approximately 0.08–0.39 LogP units higher than the regioisomeric 3-phenylisothiazole-4-carboxylic acid (LogP = 2.51–2.20, depending on source) . Furthermore, the 4-amino group introduces a JChem-predicted acid pKa of 3.90 [1], whereas the 4-carboxylic acid isomer lacks this ionizable amino center, fundamentally altering pH-dependent solubility and salt-forming capacity.
| Evidence Dimension | Octanol/water partition coefficient (LogP) and acid pKa |
|---|---|
| Target Compound Data | LogP = 2.59; Acid pKa = 3.90 [Chembase] |
| Comparator Or Baseline | 3-Phenylisothiazole-4-carboxylic acid (CAS 18160-82-2): LogP = 2.51 (chemsrc) – 2.20 (molaid.com) |
| Quantified Difference | ΔLogP = +0.08 to +0.39 (higher lipophilicity for the target); Presence of ionizable 4-NH₂ group absent in the comparator. |
| Conditions | In silico predicted values (JChem, ACD/Labs). |
Why This Matters
For procurement in medicinal chemistry lead optimization, the higher LogP and distinct ionization profile mean this compound will partition and dissolve differently from the 4-carboxylic acid regioisomer, making it a preferred choice when target engagement requires neutral or weakly basic character.
- [1] Chembase.cn. 4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid – Physicochemical Properties. http://www.chembase.cn/molecule-279353.html View Source
